2-Fluoroadenosina

Descripción general

Descripción

La 2-Fluoroanfetamina, comúnmente conocida como 2FA, es un fármaco estimulante que pertenece a la familia de las anfetaminas, específicamente a la subclase de las anfetaminas fluoradas. Este compuesto es parte de un gran número de análogos de anfetamina producidos clandestinamente que han aparecido en el mercado de drogas de diseño en la última década. Es estructuralmente similar a la anfetamina, con la adición de un grupo fluoruro en la posición 2 del anillo fenilo .

Aplicaciones Científicas De Investigación

La 2-Fluoroanfetamina tiene varias aplicaciones de investigación científica, incluyendo:

Química: Usado como estándar de referencia en química analítica para la identificación y cuantificación de anfetaminas fluoradas.

Biología: Estudiado por sus efectos en los sistemas de neurotransmisores, particularmente las vías de dopamina y norepinefrina.

Medicina: Investigado para posibles usos terapéuticos en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) y la narcolepsia, aunque su uso es limitado debido a sus propiedades estimulantes y potencial de abuso.

Mecanismo De Acción

La 2-Fluoroanfetamina ejerce sus efectos principalmente aumentando los niveles de norepinefrina y dopamina en el cerebro. Lo logra al unirse y bloquear parcialmente las proteínas transportadoras que normalmente eliminan estos neurotransmisores de la hendidura sináptica. Esto conduce a una acumulación de norepinefrina y dopamina, lo que resulta en una mayor estimulación y euforia. Los efectos estimulantes del compuesto son similares a los de la anfetamina, pero la presencia del átomo de flúor puede alterar su farmacocinética y potencia .

Compuestos Similares:

- 3-Fluoroanfetamina (3FA)

- 4-Fluoroanfetamina (4FA)

- 2-Fluorometanfetamina (2FMA)

- 2-Fluoroetanfetamina (2FEA)

Comparación: La 2-Fluoroanfetamina es única entre sus contrapartes fluoradas debido a la posición del átomo de flúor en el anillo fenilo. Este isómero posicional puede impactar significativamente las propiedades farmacológicas del compuesto, incluyendo su potencia, duración de la acción y perfil de efectos secundarios. Por ejemplo, la 4-Fluoroanfetamina se sabe que tiene efectos más empatógenos en comparación con los efectos estimulantes primarios de la 2-Fluoroanfetamina .

Análisis Bioquímico

Biochemical Properties

2-Fluoroadenosine interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .

Cellular Effects

It is known that 2-Fluoroadenosine has antibacterial activity .

Molecular Mechanism

2-Fluoroadenosine exerts its effects at the molecular level through its interaction with the enzyme purine nucleoside phosphorylase . This interaction is crucial in the metabolic pathway of purines and nucleosides .

Metabolic Pathways

2-Fluoroadenosine is involved in the metabolic pathway of purines and nucleosides. It interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .

Métodos De Preparación

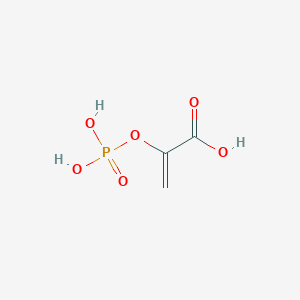

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Fluoroanfetamina típicamente implica la fluoración de precursores de anfetamina. Un método común es la fluoración directa de fenilacetona usando un agente fluorante como trifluoruro de dietilaminosulfuro (DAST). La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del agente fluorante. La 2-fluorofenilacetona resultante se aminiza reductivamente usando amoníaco o una fuente de amina para producir 2-Fluoroanfetamina .

Métodos de Producción Industrial: Los métodos de producción industrial para la 2-Fluoroanfetamina no están bien documentados debido a su condición de químico de investigación y sustancia controlada. La síntesis a gran escala probablemente seguiría rutas similares a las descritas anteriormente, con pasos de purificación adicionales como recristalización o cromatografía para asegurar la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Fluoroanfetamina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

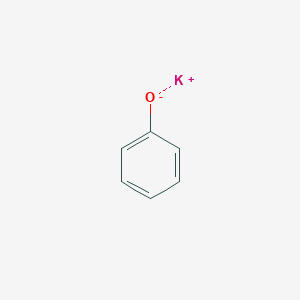

Oxidación: Permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) en solventes anhidros.

Sustitución: Reacciones de sustitución nucleófila usando reactivos como azida de sodio (NaN₃) o metóxido de sodio (NaOCH₃).

Productos Principales:

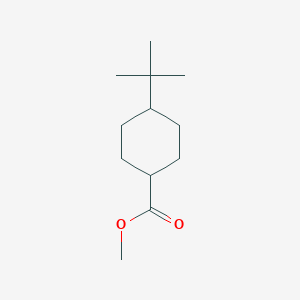

Oxidación: Fluoroacetofenona o ácido fluoroacético.

Reducción: Alcohol de 2-Fluoroanfetamina.

Sustitución: 2-Azidoanfetamina o 2-Metoxianfetamina.

Comparación Con Compuestos Similares

- 3-Fluoroamphetamine (3FA)

- 4-Fluoroamphetamine (4FA)

- 2-Fluoromethamphetamine (2FMA)

- 2-Fluoroethamphetamine (2FEA)

Comparison: 2-Fluoroamphetamine is unique among its fluorinated counterparts due to the position of the fluorine atom on the phenyl ring. This positional isomerism can significantly impact the compound’s pharmacological properties, including its potency, duration of action, and side effect profile. For example, 4-Fluoroamphetamine is known to have more empathogenic effects compared to the primarily stimulant effects of 2-Fluoroamphetamine .

Propiedades

IUPAC Name |

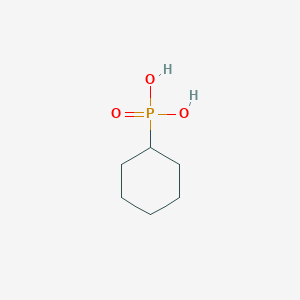

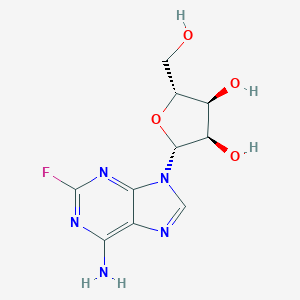

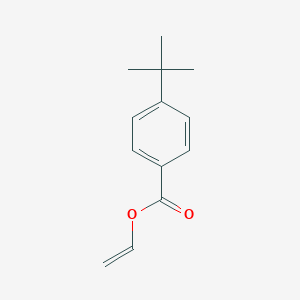

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163252 | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146-78-1 | |

| Record name | 2-Fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-fluoroadenosine?

A1: 2-Fluoroadenosine primarily exerts its effects through phosphorylation by adenosine kinase, leading to the formation of its active metabolite, 2-fluoroadenosine triphosphate (F-araATP) []. This metabolite can then disrupt various cellular processes, including DNA and RNA synthesis.

Q2: How does 2-fluoroadenosine interact with adenosine kinase?

A2: 2-Fluoroadenosine binds to the active site of adenosine kinase, mimicking the natural substrate adenosine []. Structural studies have revealed key interactions involved in substrate recognition and the conformational changes that occur upon binding. Notably, the binding mode of 2-fluoroadenosine differs slightly from that of adenosine in Mycobacterium tuberculosis ADK due to the presence of specific amino acid residues in the enzyme's active site [].

Q3: What are the downstream effects of 2-fluoroadenosine triphosphate accumulation in cells?

A3: F-araATP, being an analogue of adenosine triphosphate (ATP), can interfere with crucial cellular processes. It can inhibit DNA polymerase and RNA polymerase, disrupting DNA replication and transcription []. Additionally, F-araATP can affect other ATP-dependent enzymes, leading to a cascade of detrimental effects on cell function.

Q4: Is 2-fluoroadenosine metabolized into other compounds besides F-araATP?

A4: Yes, 2-fluoroadenosine can be metabolized into 2-fluoro-ATP, albeit at lower levels than F-araATP []. The formation of 2-fluoro-ATP likely involves deamination of 2-fluoroadenosine to 2-fluoroadenine, followed by phosphorylation.

Q5: What is the molecular formula and weight of 2-fluoroadenosine?

A5: The molecular formula of 2-fluoroadenosine is C10H12FN5O4, and its molecular weight is 285.24 g/mol.

Q6: How do modifications at the 2' position of 2-fluoroadenosine affect its activity?

A6: Introducing various substituents at the 2' position of 2-fluoroadenosine can significantly influence its biological activity. For instance, 2-chloro- or 2-fluoro-9-(2-substituted-2-deoxy-β-D-arabinofuranosyl)adenines were synthesized and evaluated for cytotoxic and antiviral activities. While the 2-chloroadenine nucleoside lacked cytotoxicity, the 2-fluoroadenine nucleoside exhibited moderate cytotoxicity [].

Q7: Does the presence of the fluorine atom at the 2-position significantly impact its biological activity?

A7: Yes, the fluorine atom plays a crucial role in the biological activity of 2-fluoroadenosine. Replacing the 2-amino group of adenosine with fluorine significantly enhances its binding affinity for adenosine kinase [, , ]. Moreover, this substitution influences its interaction with other enzymes like purine nucleoside phosphorylase, affecting its metabolic fate and contributing to its overall pharmacological profile [, ].

Q8: Does the 4'-C-ethynyl substitution impact the activity of 2-fluoroadenosine?

A8: Yes, the addition of a 4'-C-ethynyl group to 2-fluoroadenosine leads to the creation of 2′-deoxy-4′-C-ethynyl-2-fluoroadenosine (EFdA) [, , , , ]. This modification results in a compound with significantly enhanced anti-HIV activity, low toxicity, and a high barrier to resistance development.

Q9: Are there known mechanisms of resistance to 2-fluoroadenosine?

A9: One of the main mechanisms of resistance to 2-fluoroadenosine is the loss or decreased activity of adenosine kinase [, ]. This prevents the phosphorylation of 2-fluoroadenosine into its active metabolites, thereby reducing its efficacy.

Q10: What are some potential strategies for improving the delivery of 2-fluoroadenosine to specific targets?

A11: Researchers are exploring various drug delivery systems to improve the targeting and efficacy of 2-fluoroadenosine. One promising approach is the use of triblock copolymeric nanoreactors, which can encapsulate the drug and potentially deliver it more effectively to specific cells or tissues [].

Q11: What analytical methods are commonly used to study 2-fluoroadenosine?

A12: Various analytical methods are employed to characterize and quantify 2-fluoroadenosine. High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors [, ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, is a valuable tool for studying the structure, dynamics, and interactions of 2-fluoroadenosine and its metabolites in complex biological systems [, , ].

Q12: How is computational chemistry used in research on 2-fluoroadenosine?

A13: Computational techniques like molecular modeling and simulations are employed to study the interactions of 2-fluoroadenosine with its targets, such as adenosine kinase. Molecular docking studies can predict the binding affinities and modes of 2-fluoroadenosine and its derivatives to the enzyme's active site [, ]. These insights can guide the rational design of novel 2-fluoroadenosine analogs with improved potency and selectivity.

Q13: What cell lines are commonly used to evaluate the cytotoxic effects of 2-fluoroadenosine in vitro?

A14: Researchers have utilized various cell lines, including murine leukemia L1210 cells, human epidermoid carcinoma H.Ep. #2 cells, and human cervical cancer (HeLa) cells, to investigate the cytotoxic effects of 2-fluoroadenosine [, , ]. These studies have provided valuable insights into the mechanisms of action and the potential of 2-fluoroadenosine as an anti-cancer agent.

Q14: Has 2-fluoroadenosine demonstrated efficacy in vivo?

A15: While comprehensive in vivo data is limited in the provided research, 2-fluoroadenosine has shown promising results in some animal models. Notably, its derivative, EFdA, exhibits potent anti-HIV activity in vivo with favorable toxicity profiles [, , , , ]. Further research is needed to fully elucidate its therapeutic potential and explore its applications in various disease models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B93145.png)

![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)